![molecular formula C6H8N2S3 B13076768 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol: is a chemical compound with the molecular formula C6H8N2S3 and a molecular weight of 204.34 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a sulfanyl group attached to the thiadiazole ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of thiadiazole-2-thiol with 2-methylprop-2-en-1-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or propan-2-ol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a probe to study biological processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine: This compound has a similar structure but with an amine group instead of a thiol group.
4-[(2-Methylprop-2-en-1-yl)sulfanyl]quinazoline: This compound features a quinazoline ring instead of a thiadiazole ring.
Uniqueness: 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H8N2S3 |
|---|---|
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
5-(2-methylprop-2-enylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H8N2S3/c1-4(2)3-10-6-8-7-5(9)11-6/h1,3H2,2H3,(H,7,9) |
Clave InChI |
LYACDTKBGSZTEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSC1=NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


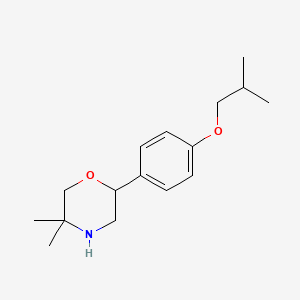
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
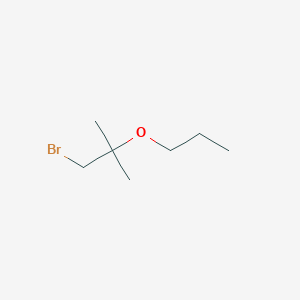
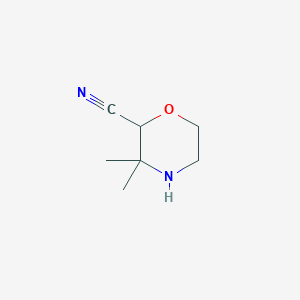
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
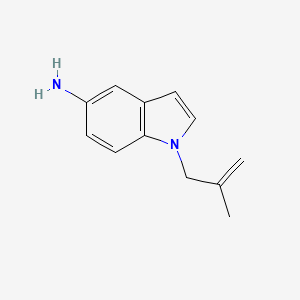

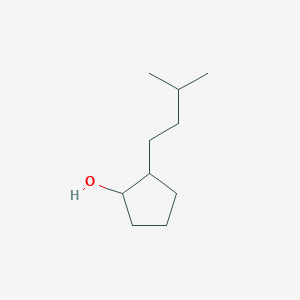
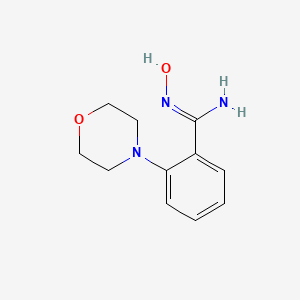

![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
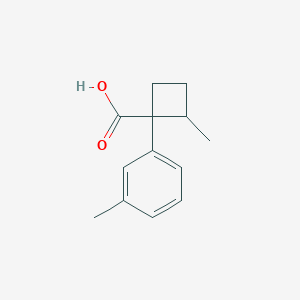
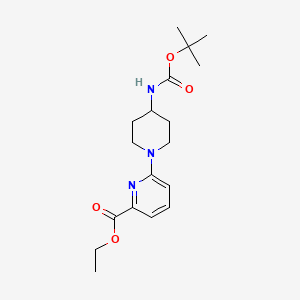
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
